7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4OS/c1-15-3-4-16(2)31(15)22-10-12-34-26(22)20-14-25-29-11-9-21(32(25)30-20)24-8-7-23(33-24)18-6-5-17(27)13-19(18)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWHVUSFQURJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a synthetic organic molecule with potential biological activities. Its complex structure suggests various mechanisms of action that may influence multiple biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C26H18Cl2N4OS
- Molecular Weight : 505.42 g/mol
- CAS Number : 861209-76-9
The compound features a pyrazolo[1,5-a]pyrimidine core, substituted with a dichlorophenyl group and a thienyl-pyrrole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate the production of pro-inflammatory cytokines and inhibit NF-kB activation.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
3. Neuroprotective Properties
Recent investigations have suggested neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases.
- Mechanism : The neuroprotective effects may be mediated through the modulation of oxidative stress pathways and enhancement of antioxidant defenses.
Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of related pyrazolo[1,5-a]pyrimidines on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining.
Case Study 2: Anti-inflammatory Activity
In a model of rheumatoid arthritis induced by collagen in rats, treatment with the compound led to a marked decrease in joint swelling and histological signs of inflammation compared to controls. This was associated with decreased synovial fluid levels of inflammatory markers.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing new anticancer agents.
- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of this compound have shown the ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers.
- Case Studies : In vitro studies demonstrated that related compounds effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer models. For example, analogs of this compound were tested against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, showing IC50 values significantly lower than standard chemotherapeutics .
Monoclonal Antibody Production
Another significant application of this compound lies in enhancing monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells.
- Impact on Cell Culture : Research has shown that the compound increases cell-specific glucose uptake and intracellular adenosine triphosphate levels during monoclonal antibody production. This enhancement leads to improved yields of antibodies while maintaining cell viability .
- Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety within the structure has been identified as a critical component for its effectiveness in promoting higher productivity in CHO cells. Variants of this structure were analyzed to optimize performance in industrial applications .
Summary of Findings
The compound's diverse applications underline its potential as a valuable agent in both cancer therapy and biopharmaceutical production. Below is a summary table highlighting key findings from various studies:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substitution Patterns in Pyrazolo[1,5-a]Pyrimidine Derivatives
The bioactivity and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly substituent-dependent. Below is a comparative analysis of key analogs:
*Calculated based on formula C₂₄H₁₆Cl₂N₄OS.
Key Observations:
- Position 7 : The target’s dichlorophenyl-furyl group is unique, offering enhanced hydrophobicity compared to trifluoromethyl or oxo groups . This may improve membrane permeability in bioactive contexts.
- Position 2 : The thienyl-pyrrol substituent is shared with and , suggesting synthetic feasibility via cross-coupling or cyclization strategies .
NMR and Electronic Environment Analysis
Evidence from NMR studies (e.g., ) shows that substituents alter chemical shifts in regions A (positions 29–36) and B (39–44). For the target compound:
Comparison with Key Analogs
- MK56 : Synthesized via cyclization of 2-furoylacetonitrile and ethyl benzoylacetate (50% yield). The target’s bulkier substituents may lower yields due to steric challenges.
- Compound 75 : Features a thiophene at position 2, synthesized via Pd-catalyzed cross-coupling, highlighting the feasibility of similar methods for the target.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
